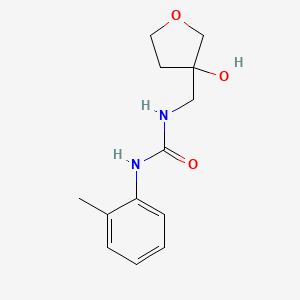

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(o-tolyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(o-tolyl)urea, also known as THU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. THU is a synthetic compound that was first synthesized in 2004 by researchers at the University of California, Berkeley. Since then, THU has been the subject of numerous studies, with scientists exploring its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

科学的研究の応用

Osmolyte Systems in Organisms

Research has highlighted the role of urea and related compounds as osmolytes in various organisms. Urea, in combination with methylamines, is used by marine organisms to stabilize proteins against environmental stresses, such as changes in water availability. This balance between urea and trimethylamine N-oxide (TMAO) demonstrates the intricate biochemical adaptations to environmental challenges (Lin & Timasheff, 1994).

Green Chemistry and Enzymatic Acylation

The use of green solvents like 2-methyltetrahydrofuran (MeTHF) in enzymatic reactions, as an alternative to tetrahydrofuran (THF), showcases the advancement in eco-friendly synthetic methodologies. This research demonstrates the regioselective acylation of nucleosides, which are of pharmacological interest, highlighting the potential of utilizing such methodologies in the synthesis of bioactive compounds with reduced environmental impact (Simeó, Sinisterra, & Alcántara, 2009).

Fluorescent Probes for Metal Ions

The development of fluorescent sensors, such as 1-((2-hydroxynaphthalen-1-yl)methylene)urea, for the detection of metal ions like Al3+ in biological systems underlines the importance of such compounds in bioanalytical chemistry. These sensors offer a 'turn-on' fluorescence mechanism, providing a sensitive tool for studying metal ion dynamics within living cells (Wang et al., 2017).

Urea Derivatives as Neuropeptide Antagonists

The synthesis and evaluation of urea derivatives for potential therapeutic applications, such as neuropeptide Y5 receptor antagonists, illustrate the medicinal chemistry significance of urea-based compounds. These studies contribute to the understanding of structure-activity relationships, paving the way for the development of new therapeutic agents (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).

Hydrogel Biosensors for Urea Detection

The application of hydrogel-based biosensors for urea detection highlights the integration of chemical sensors in environmental and biomedical diagnostics. These biosensors, utilizing enzyme-functionalized hydrogels, offer a novel approach for the sensitive and selective detection of urea, demonstrating the compound's relevance in sensor technology (Erfkamp, Guenther, & Gerlach, 2019).

特性

IUPAC Name |

1-[(3-hydroxyoxolan-3-yl)methyl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-10-4-2-3-5-11(10)15-12(16)14-8-13(17)6-7-18-9-13/h2-5,17H,6-9H2,1H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKUSELSTRTHHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC2(CCOC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-3-(o-tolyl)urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2417306.png)

![8-(3-methoxybenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2417309.png)

![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2417310.png)

![4-chloro-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B2417314.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-4-(4-chlorophenyl)butane-1,4-dione](/img/structure/B2417316.png)

![N-[[1-(1,3-Benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide](/img/structure/B2417319.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2417320.png)